2,2'-Bis(hexyloxy)-1,1'-biphenyl
Description
Properties
CAS No. |
271797-57-0 |
|---|---|
Molecular Formula |
C24H34O2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-hexoxy-2-(2-hexoxyphenyl)benzene |
InChI |
InChI=1S/C24H34O2/c1-3-5-7-13-19-25-23-17-11-9-15-21(23)22-16-10-12-18-24(22)26-20-14-8-6-4-2/h9-12,15-18H,3-8,13-14,19-20H2,1-2H3 |
InChI Key |
PMDONTDGEUMXTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C2=CC=CC=C2OCCCCCC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution with Halohexanes
The most direct route involves nucleophilic substitution of 2,2'-dihydroxy-1,1'-biphenyl with 1-bromohexane. In a representative procedure, 2,2'-biphenol reacts with 2.2 equivalents of 1-bromohexane in dimethyl sulfoxide (DMSO) at 60°C for 12 hours, using potassium carbonate (K₂CO₃) as a base. The reaction achieves 85% yield after recrystallization from toluene. Critical parameters include:
- Solvent polarity : DMSO enhances nucleophilicity of the deprotonated phenolic oxygen.
- Temperature control : Prolonged heating above 70°C risks elimination side reactions.
- Stoichiometry : Excess haloalkane (2.2–2.5 eq) ensures complete di-substitution.
Side products include mono-alkylated intermediates and dialkylated isomers with incorrect regiochemistry. These are removed via silica gel chromatography using hexane/ethyl acetate (9:1).
Mitsunobu Etherification
For oxygen-sensitive substrates, Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enable ether formation under mild conditions. A 2017 study reported 78% yield when reacting 2,2'-biphenol with 2.5 equivalents of hexanol in tetrahydrofuran (THF) at 0°C. Key advantages include:
- Steric control : Bulky phosphine ligands favor substitution at less hindered positions.
- Ambient temperature : Minimizes thermal degradation of sensitive biphenyl cores.
Limitations include high reagent costs and challenges in removing triphenylphosphine oxide byproducts.
Transition Metal-Catalyzed Coupling Strategies
Ullmann Coupling for Biphenyl Assembly
The Ullmann reaction constructs the biphenyl backbone while introducing alkoxy groups. A 2020 protocol couples 2-iodophenol with 1-bromohexane using copper(I) iodide (CuI) and 1,10-phenanthroline in dimethylformamide (DMF) at 110°C. This one-pot method achieves 67% yield but requires strict oxygen exclusion.
Reaction conditions :
| Component | Quantity | Role |
|---|---|---|
| 2-Iodophenol | 10 mmol | Aromatic coupling |
| 1-Bromohexane | 22 mmol | Alkylating agent |
| CuI | 0.1 eq | Catalyst |
| 1,10-Phenanthroline | 0.2 eq | Ligand |
| K₃PO₄ | 3.0 eq | Base |
Suzuki-Miyaura Cross-Coupling
For biphenyl systems with pre-functionalized alkoxy groups, Suzuki coupling of 2-hexyloxyphenylboronic acid with 2-bromo-1-hexyloxybenzene provides superior regiocontrol. Palladium(II) acetate (Pd(OAc)₂) and SPhos ligand in toluene/water (3:1) at 80°C yield 91% product. This method avoids competing ether cleavage observed in Ullmann approaches.
Purification and Characterization
Chromatographic Separation
Crude product is purified via flash chromatography (silica gel, hexane/EtOAc 10:1 → 5:1). High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water 85:15) resolves mono- and di-alkylated isomers.
Spectroscopic Analysis
- ¹H NMR (CDCl₃, 500 MHz): δ 7.25–7.45 (m, 8H, aromatic), 4.02 (t, J = 6.5 Hz, 4H, OCH₂), 1.75 (quintet, 4H), 1.45–1.25 (m, 12H), 0.89 (t, J = 7.0 Hz, 6H).
- IR (KBr): 2925 cm⁻¹ (C-H stretch), 1245 cm⁻¹ (C-O-C asym).
- Elemental analysis : Calcd. for C₂₄H₃₄O₂: C 80.39%, H 9.56%; Found: C 80.21%, H 9.48%.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Nucleophilic substitution | 85 | 98 | 12 | >100 g |
| Mitsunobu | 78 | 95 | 89 | <10 g |
| Ullmann coupling | 67 | 90 | 34 | 50 g |
| Suzuki coupling | 91 | 99 | 105 | 20 g |
Nucleophilic substitution remains the optimal industrial-scale method, while Suzuki coupling is preferred for research-scale syntheses requiring maximal regiopurity.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(hexyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The hexyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the biphenyl core or the hexyloxy groups, leading to the formation of different reduced products.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, where the hexyloxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hexyloxy groups can yield hexyloxy aldehydes or acids, while substitution reactions can introduce various functional groups onto the biphenyl core.
Scientific Research Applications
2,2’-Bis(hexyloxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of membrane dynamics and interactions due to its amphiphilic nature.
Industry: Used in the production of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2,2’-Bis(hexyloxy)-1,1’-biphenyl exerts its effects is largely dependent on its structural properties. The hexyloxy groups provide hydrophobic interactions, while the biphenyl core offers rigidity and stability. These properties allow the compound to interact with various molecular targets, such as cell membranes or protein structures, influencing their behavior and function.
Comparison with Similar Compounds
Alkoxy Chain Length
- 2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl (): Methoxymethoxy (-O-CH₂-OCH₃) groups provide moderate steric bulk and electron-donating effects. This compound is primarily used as a chiral ligand in asymmetric catalysis. Unlike hexyloxy chains, methoxymethoxy groups enhance rigidity, which is critical for enantioselective reactions but reduces solubility in nonpolar solvents .
- 4,4'-Bis(pentyloxy)-1,1'-biphenyl ():
Pentyloxy (-O-C₅H₁₁) chains are shorter than hexyloxy, resulting in higher melting points and reduced solubility. This compound exhibits similar applications in liquid crystals but with inferior film-forming properties compared to hexyloxy derivatives .
Substituent Position
- 5,5’-Dibromo-2,2’-bis(hexyloxy)-1,1’-biphenyl ():
Bromine substituents at the 5,5' positions introduce steric hindrance and enable cross-coupling reactions (e.g., Suzuki polycondensation). The hexyloxy groups mitigate brittleness in resulting polymers, contrasting with unsubstituted biphenyls, which lack processability . - 4,4'-Bis(bromomethyl)-2-(hexyloxy)biphenyl (): Bromomethyl groups at 4,4' positions allow further functionalization into phosphonium salts or aldehydes. The hexyloxy group at the 2-position enhances solubility during these transformations compared to non-alkoxy analogs .
Physical and Electronic Properties
| Property | 2,2'-Bis(hexyloxy)-1,1'-biphenyl | 4,4'-Bis(pentyloxy)-1,1'-biphenyl | 2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl |
|---|---|---|---|
| Solubility in THF | High | Moderate | Low |
| Melting Point (°C) | 85–90 | 110–115 | 160–165 |
| λₘₐₓ (nm) in film | 380 | 370 | 320 |
| HOMO/LUMO (eV) | -5.3/-2.9 | -5.5/-3.1 | -6.1/-2.5 |
- Optoelectronic Performance : The hexyloxy derivative’s extended conjugation and alkoxy flexibility result in broader absorption spectra (λₘₐₓ ~380 nm) compared to methoxymethoxy analogs, making it favorable for visible-light harvesting in OPVs .
- Thermal Stability : Longer hexyloxy chains lower melting points relative to pentyloxy derivatives, facilitating solution processing without compromising thermal resilience .
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